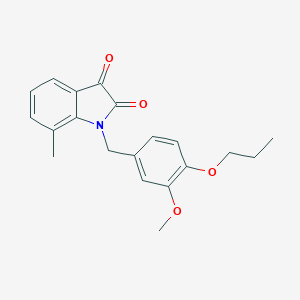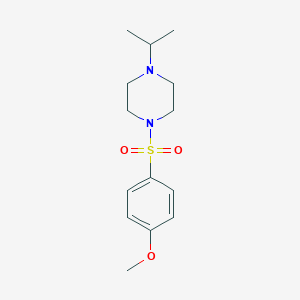
1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indole-2,3-dione derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology, neurobiology, and immunology.
科学的研究の応用
Heterocyclic Compound Synthesis
Research has delved into the synthesis of heterocyclic compounds, highlighting the nucleophilic substitution of methoxy groups leading to the formation of various N-alkyl or N-aryl derivatives. Such synthetic pathways are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science. The creation of 4,11-diamino-1H-naphtho-[2,3-f]indole-5,10-dione via dealkylation processes showcases the versatility of these methodologies in generating complex heterocyclic frameworks (Shchekotikhin et al., 2006).
Photochromic and Fluorescent Properties
The study of photochromic properties in solution for certain derivatives, including the synthesis of new hetarylethenes that exhibit fluorescence and thermal stability, offers insights into the development of materials for optoelectronic applications. The exploration of molecular and crystal structures further supports these compounds' potential in creating responsive materials with desirable photo-induced changes (Makarova et al., 2011).
Structural and Biocidal Analysis
Investigations into the crystal structure of specific derivatives have revealed weak intermolecular interactions contributing to the formation of three-dimensional frameworks. Such studies are essential for understanding the molecular basis of the biocidal effects of these compounds, offering a foundation for developing new antimicrobial agents (Wu et al., 2011).
特性
IUPAC Name |
1-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-10-25-16-9-8-14(11-17(16)24-3)12-21-18-13(2)6-5-7-15(18)19(22)20(21)23/h5-9,11H,4,10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVFNZUXMKBFBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)
![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
